molecular formula C14H9Cl2FO2 B1350784 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde CAS No. 667436-66-0

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde

Cat. No. B1350784
CAS RN: 667436-66-0
M. Wt: 299.1 g/mol
InChI Key: XJQHWDOSHSABAA-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde, also known as 5-Chloro-2-C4F-benzaldehyde, is a colorless crystalline solid compound with a molecular formula of C11H7Cl2FO2. It is a derivative of benzaldehyde, a naturally occurring compound found in various plants and fruits. This compound has been studied extensively in the scientific community due to its potential applications in organic synthesis and pharmacology.

Scientific Research Applications

Antibacterial Activities

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde and its derivatives have been explored for their antibacterial activities. Xin, Ding, and Zhang (1993) synthesized compounds by reacting with corresponding benzaldehydes and tested their in vitro antibacterial activities (Xin, Ding, & Zhang, 1993).

Magnetic Resonance Studies

Research conducted by Schaefer et al. (1977) involved the study of high-resolution proton and fluorine magnetic resonance spectra of benzaldehyde derivatives, which includes compounds related to this compound (Schaefer, Marat, Chum, & Janzen, 1977).

Application in Chemical Asymmetric Catalysis

Busto, Gotor‐Fernández, and Gotor (2006) discussed the biocatalytic preparation of optically active pyridines for application in chemical asymmetric catalysis, using derivatives of this compound (Busto, Gotor‐Fernández, & Gotor, 2006).

Synthesis of Epoxy-Amides

Fernández, Durante-Lanes, and López-Herrera (1990) reported the synthesis of 2,3-epoxy-amides using a reaction involving benzaldehyde derivatives, which could include compounds similar to this compound (Fernández, Durante-Lanes, & López-Herrera, 1990).

Catalytic Oxidation Properties

Yang (2014) synthesized Schiff base ligands and studied their catalytic oxidation properties, potentially leveraging compounds structurally related to this compound (Yang, 2014).

Ortho C-H Hydroxylation

Chen, Ozturk, and Sorensen (2017) achieved ortho C-H hydroxylation of benzaldehydes, demonstrating the potential application of related compounds in organic synthesis (Chen, Ozturk, & Sorensen, 2017).

properties

IUPAC Name

5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-11-2-4-14(10(5-11)7-18)19-8-9-1-3-12(17)6-13(9)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQHWDOSHSABAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396735
Record name 5-Chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667436-66-0
Record name 5-Chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667436-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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